4-Morpholinopiperidine

Vue d'ensemble

Description

4-Morpholinopiperidine is a chemical compound that is part of a broader class of organic compounds known as morpholines. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. Morpholines and their derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives, including this compound, has been explored in various studies. A notable method involves a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction . This approach allows for the generation of morpholine products as single stereoisomers with moderate to good yields. Additionally, the synthesis of 4-aminopiperidines, which share structural similarities with morpholinopiperidines, has been reported using reductive amination starting from N-substituted 4-piperidone derivatives . These methods highlight the versatility and adaptability of synthetic routes to access a variety of morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For instance, the trans-3-hydroxy-4-morpholinopiperidine derivative has been identified as a pH-sensitive conformational switch, capable of undergoing two consecutive flips in response to changes in solution acidity or basicity . This behavior is attributed to a combination of hydrogen bonding and electrostatic/dipole-dipole interactions, as supported by computational studies.

Chemical Reactions Analysis

Morpholine derivatives participate in a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine has been reported, which exhibit potential antimicrobial properties . Similarly, the synthesis of N-morpholinoacetyl-2,6-diarylpiperidin-4-ones demonstrates the ability to introduce various substituents onto the morpholine core, leading to compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the synthesis of polydepsipeptides from morpholine-2,5-dione derivatives showcases the ability of these compounds to form polymers with varying molecular weights and crystallinity . Additionally, the crystal structure of a specific morpholine derivative has been elucidated through X-ray diffraction, revealing its monoclinic system and lattice parameters, which contribute to its biological activity .

Biological Activity and Case Studies

Morpholine derivatives have been extensively studied for their biological activities. For example, certain 4-aminopiperidines have shown remarkable antifungal activity against clinically relevant fungal isolates, providing insights into their mechanism of action, which involves the inhibition of enzymes in fungal ergosterol biosynthesis . Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and screened for antimicrobial activity, with some compounds exhibiting potent effects against various bacterial and fungal strains . Furthermore, the pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)-morpholines has revealed significant analgesic, anti-inflammatory, and antimicrobial activities10.

Applications De Recherche Scientifique

pH-triggered Conformational Switch

4-Morpholinopiperidine derivatives, such as trans-3-hydroxy-4-morpholinopiperidine, have been identified as potential pH-sensitive conformational switches. These compounds can perform two consecutive flips when the basicity or acidity of the solution changes. This characteristic makes them suitable for applications where a conformational pH-trigger is needed, potentially in areas like cation chelation or as components of lipid tails (Samoshin et al., 2013).

Antifungal Applications

4-Aminopiperidines, which include structures like this compound, have been synthesized and evaluated for antifungal activity. These compounds, inspired by known antifungals, have shown significant antifungal activity against strains like Candida spp. and Aspergillus spp. This research underlines the potential of this compound derivatives in the development of new antifungal agents (Krauss et al., 2021).

Antimicrobial and Modulating Activity

The compound 4-(Phenylsulfonyl) morpholine, related to the this compound class, has demonstrated antimicrobial properties. Its effectiveness in enhancing the activity of other antimicrobial agents, particularly against multidrug-resistant strains, highlights its potential in addressing antimicrobial resistance (Oliveira et al., 2015).

PI3K-AKT-mTOR Pathway Inhibition

Morpholine derivatives, including this compound analogs, are significant in the context of inhibiting the PI3K-AKT-mTOR pathway. These compounds have shown potential as selective dual inhibitors, making them valuable in the research of cancer and related diseases (Hobbs et al., 2019).

Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents

Derivatives of this compound have been studied for their inhibitory activity against xanthine oxidase and their anti-inflammatory properties. These findings suggest the potential of these compounds in the treatment of gout and other conditions involving excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Antisense Gene Function Study

This compound derivatives, particularly Morpholino oligos, are widely used in gene function studies. These compounds have been effective in knocking down gene expression in a variety of model organisms, highlighting their importance in genetic research and potential therapeutic applications (Moulton, 2013).

Morpholine in Medicinal Chemistry

Morpholine and its derivatives, including this compound, are noted for their advantageous properties in medicinal chemistry. They are integral components of pharmacophores for certain enzyme inhibitors and have a range of biological activities. Their versatility in drug design underscores their significance in the development of new therapeutic agents (Kourounakis et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

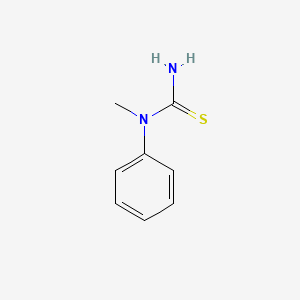

4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXNWIRMJXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355283 | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53617-35-9 | |

| Record name | 4-(Piperidin-4-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)